N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide
Description
N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a synthetic sulfonamide-thiazole hybrid compound characterized by a thiazole core substituted at the 4-position with a 3,4-dimethoxyphenethyl group and a thiophene-2-sulfonamide moiety. This structure combines the electron-rich dimethoxyphenyl group with the bioisosteric sulfonamide and thiazole functionalities, which are associated with diverse pharmacological activities, including antimicrobial and enzyme-inhibitory properties . The compound’s synthesis likely involves cyclization and sulfonamide coupling steps, analogous to methods described for related thiazole derivatives .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S3/c1-22-14-6-5-12(10-15(14)23-2)17-19-13(11-25-17)7-8-18-26(20,21)16-4-3-9-24-16/h3-6,9-11,18H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQXUYMIMFGIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to a class of thiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 448.55 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities.
Mechanisms of Biological Activity
Thiazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Activity : Many thiazole compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methoxy group in the phenyl ring enhances cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Thiazoles have shown potential in modulating inflammatory pathways, making them candidates for treating inflammatory diseases.
- Antimicrobial Properties : Some thiazole derivatives display significant antibacterial and antifungal activities.
Anticancer Activity
A study evaluating the anticancer properties of thiazole derivatives indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., A431 and HT29). The structure–activity relationship (SAR) analysis suggested that the presence of electron-donating groups like methoxy enhances anticancer efficacy .
Anti-inflammatory Activity
Research has demonstrated that thiazole-based compounds can inhibit key inflammatory mediators such as COX enzymes and cytokines. This property makes them promising candidates for developing anti-inflammatory medications .
Antimicrobial Activity
Thiazole derivatives have been screened for antimicrobial effects against various pathogens. Compounds similar to this compound showed notable activity against both Gram-positive and Gram-negative bacteria .
Data Tables
| Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|
| Anticancer | 1.61 ± 1.92 | A431 |
| Anticancer | 1.98 ± 1.22 | HT29 |
| Anti-inflammatory | Not specified | Various |
| Antimicrobial | Not specified | Various |
Case Studies
- Anticancer Study : In a study published by MDPI, thiazole derivatives were assessed for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structures to this compound had significant growth inhibition effects .
- Anti-inflammatory Research : A patent investigation into thiazole compounds revealed their potential in treating inflammation-related diseases by modulating immune responses .
- Antimicrobial Evaluation : A comprehensive review highlighted the efficacy of thiazole derivatives against multiple bacterial strains, showcasing their broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Core Heterocycle Comparison
- Thiazole vs. Triazole: The target compound’s thiazole core (5-membered ring with N and S) differs from triazole derivatives (e.g., compounds 7–9 in ), which exhibit tautomerism (thiol-thione equilibrium) that influences stability and reactivity .
- Substitution Position : The target compound’s thiazole is substituted at the 4-position, whereas analogues like 11a and 11b () feature 2-amine substitution. Positional differences significantly affect electronic properties and binding interactions; 4-substitution may enhance steric bulk and π-stacking capacity .
Sulfonamide Modifications
- Thiophene-sulfonamide vs. Tosyl/Benzenesulfonyl : The thiophene-sulfonamide group in the target compound introduces a heteroaromatic sulfonamide, contrasting with tosyl (11a ) or benzenesulfonyl (11b ) groups. Thiophene’s electron-rich nature may enhance solubility and modulate target affinity compared to purely phenyl-based sulfonamides .
3,4-Dimethoxyphenethyl Group
- This moiety is shared with Rip-B () and the compound in . However, in Rip-B, the benzamide linkage differs from the thiazole-ethyl linkage in the target compound, which may alter conformational flexibility .
Research Implications
The structural uniqueness of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide positions it as a promising candidate for further pharmacological exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
